molecular formula C15H22O2 B8154270 [5-(Allyloxy)pentyl]benzyl ether

[5-(Allyloxy)pentyl]benzyl ether

Cat. No.: B8154270
M. Wt: 234.33 g/mol
InChI Key: XJIJUOLQJVOETK-UHFFFAOYSA-N
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Description

[5-(Allyloxy)pentyl]benzyl ether: is an organic compound that belongs to the class of ethers It is characterized by the presence of an allyloxy group attached to a pentyl chain, which is further connected to a benzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(Allyloxy)pentyl]benzyl ether typically involves the reaction of benzyl alcohol with 5-(allyloxy)pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [5-(Allyloxy)pentyl]benzyl ether can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or aldehydes.

    Reduction: The compound can be reduced using hydrogenation catalysts to yield the corresponding saturated ether.

    Substitution: The benzyl ether moiety can be cleaved under acidic conditions to produce benzyl alcohol and the corresponding alkyl halide.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) are used for cleavage reactions.

Major Products Formed:

    Oxidation: Epoxides, aldehydes.

    Reduction: Saturated ethers.

    Substitution: Benzyl alcohol, alkyl halides.

Scientific Research Applications

Chemistry: In organic synthesis, [5-(Allyloxy)pentyl]benzyl ether can be used as an intermediate for the preparation of more complex molecules

Biology and Medicine:

Industry: In the materials science field, this compound could be used in the development of novel polymers or as a precursor for surface-active agents.

Mechanism of Action

The mechanism by which [5-(Allyloxy)pentyl]benzyl ether exerts its effects is primarily through its reactivity as an ether. The molecular targets and pathways involved would depend on the specific reactions it undergoes. For example, in oxidation reactions, the allyloxy group may form reactive intermediates that can further react with other molecules.

Comparison with Similar Compounds

    [5-(Methoxy)pentyl]benzyl ether: Similar structure but with a methoxy group instead of an allyloxy group.

    [5-(Butoxy)pentyl]benzyl ether: Contains a butoxy group instead of an allyloxy group.

Uniqueness: The presence of the allyloxy group in [5-(Allyloxy)pentyl]benzyl ether provides unique reactivity compared to its analogs. This allows for specific types of chemical transformations that are not possible with the methoxy or butoxy derivatives.

Properties

IUPAC Name

5-prop-2-enoxypentoxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-2-11-16-12-7-4-8-13-17-14-15-9-5-3-6-10-15/h2-3,5-6,9-10H,1,4,7-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIJUOLQJVOETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCCCCOCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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